molecular formula C14H12N2O2 B3144263 9H-xanthene-9-carbohydrazide CAS No. 5484-20-8

9H-xanthene-9-carbohydrazide

Cat. No.: B3144263
CAS No.: 5484-20-8
M. Wt: 240.26 g/mol
InChI Key: VDVNAWMSFFMKDT-UHFFFAOYSA-N
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Description

9H-xanthene-9-carbohydrazide is an organic compound with the molecular formula C14H12N2O2. It is a derivative of xanthene, a tricyclic aromatic compound, and contains a carbohydrazide functional group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-9-carbohydrazide typically involves the reaction of xanthene-9-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

Xanthene-9-carboxylic acid+Hydrazine hydrateThis compound+Water\text{Xanthene-9-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Xanthene-9-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of xanthene-9-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

9H-xanthene-9-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

    Xanthene-9-carboxylic acid: A precursor in the synthesis of 9H-xanthene-9-carbohydrazide.

    Xanthone: A structurally related compound with similar aromatic properties.

    9H-xanthene-9-one: Another derivative of xanthene with different functional groups.

Uniqueness: this compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other xanthene derivatives.

Properties

IUPAC Name

9H-xanthene-9-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNAWMSFFMKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970187
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5484-20-8
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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